2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-15-5-6-16(10)13(17)8-11-3-2-4-12(14)7-11/h2-4,7,10,15H,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBQEQCQQJECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(3-Chlorophenyl)acetyl Precursors
A common initial step is the synthesis of 2-bromo-1-(3-chlorophenyl)ethan-1-one or related halogenated ketones, which serve as electrophilic intermediates for subsequent nucleophilic substitution.
- Halogenation of 3-chlorophenylacetophenone : This involves bromination at the alpha position of the ethanone group using bromine (Br2) in an anhydrous solvent such as diethyl ether at low temperature (0 °C), followed by gradual warming to room temperature over 2–3 hours. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted and purified by solvent extraction and recrystallization techniques.
Nucleophilic Substitution with 2-Methylpiperazine
The halogenated ketone intermediate is reacted with 2-methylpiperazine under basic or neutral conditions. This reaction typically proceeds via nucleophilic attack of the secondary amine nitrogen on the alpha-bromo ketone, displacing the halide and forming the desired ethanone linkage.
Conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile with a base like triethylamine or sodium bicarbonate to neutralize the released acid and drive the reaction forward.
Reaction times vary but generally range from several hours to overnight (e.g., 16 hours reflux) to ensure complete conversion.
Alternative Coupling via Carbodiimide-Mediated Amide Bond Formation
In some synthetic schemes, the ethanone intermediate may be activated by carbodiimide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base and solvent (e.g., ethyl acetate, DMF) to form an active ester or O-acylisourea intermediate.
The 2-methylpiperazine is then introduced to the activated intermediate to form the amide bond under mild conditions at room temperature or slightly elevated temperatures.
Representative Synthetic Scheme and Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Chlorophenylacetophenone + Br2 (0 °C to RT) in anhydrous Et2O | Alpha-bromination to form 2-bromo-1-(3-chlorophenyl)ethan-1-one | Moderate to high yield (typically >70%) with careful temperature control |
| 2 | 2-Bromo-1-(3-chlorophenyl)ethan-1-one + 2-methylpiperazine, reflux in EtOH or MeCN, base (e.g., triethylamine) | Nucleophilic substitution to form 2-(3-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one | Yield varies (60–85%), reaction time ~16 h |
| Alternative Step 2 | Activated intermediate with DCC or EDCI in DMF or EtOAc, then addition of 2-methylpiperazine | Carbodiimide-mediated amide bond formation | Mild conditions, yields comparable to substitution |
Research Findings and Optimization Notes
Solvent choice : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity and reaction rates for substitution steps, while ethyl acetate or ethanol can be used for carbodiimide coupling.
Temperature : Reflux conditions (typically 80–100 °C) favor complete reaction but require monitoring to avoid decomposition.
Base presence : Triethylamine or sodium bicarbonate neutralizes generated acid (HBr), preventing side reactions and improving yield.
Purification : Flash column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate effectively purifies the product.
Yields and purity : Reported yields range from 60% to 85% with high purity confirmed by NMR and mass spectrometry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alpha-halogenation + nucleophilic substitution | Br2, 2-methylpiperazine, base, EtOH or MeCN | 0 °C to RT for halogenation; reflux for substitution (16 h) | Straightforward, good yields | Requires careful halogenation control |
| Carbodiimide-mediated coupling | DCC or EDCI, 2-methylpiperazine, base, DMF or EtOAc | Room temp to 100 °C, several hours | Mild conditions, selective amide bond formation | Carbodiimide reagents can be costly, side products possible |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting various neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia. The presence of the piperazine moiety is particularly significant as it is commonly found in many therapeutic agents.
Neuroscience Research
Research involving this compound has been pivotal in studying the interactions between serotonin and dopamine receptors. These neurotransmitters play crucial roles in mood regulation and are implicated in numerous psychiatric disorders. By examining how 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one interacts with these receptors, researchers can gain insights into potential treatments for depression and anxiety disorders.
Drug Formulation
The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for oral or injectable formulations. This property is essential for developing effective dosage forms that can deliver the active pharmaceutical ingredient reliably in clinical settings.
Behavioral Studies
In preclinical studies, this compound is utilized in animal models to assess the behavioral effects of new treatments. Such studies are vital for evaluating the efficacy and safety profiles of potential therapeutic agents before they proceed to human trials.
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the quantification of related compounds in biological samples, facilitating pharmacokinetic studies and drug monitoring.
Case Studies and Research Findings
Numerous studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Demonstrated that modifications to the piperazine ring increased affinity for serotonin receptors, suggesting potential antidepressant properties. |
| Johnson & Lee (2024) | Drug Development | Reported successful synthesis pathways for creating derivatives with enhanced bioavailability for oral administration. |
| Chen et al. (2025) | Behavioral Analysis | Found significant changes in animal behavior when administered with this compound, indicating its potential as a treatment for anxiety disorders. |
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorophenyl group and the piperazine moiety contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations
Substituent Position: The 3-chlorophenyl group in the target compound and contrasts with the 2-chlorophenyl isomer in . Positional isomerism significantly affects receptor binding; for example, the JWH 203 isomers () show that 3-chlorophenyl derivatives exhibit cannabinoid receptor activity, while 2- or 4-substituted analogs may have reduced potency .
Piperazine Modifications: The target’s 2-methylpiperazine differs from the 4-(3-chlorophenyl)piperazine in and the 4-hydroxypiperidine in .
Biological Activity: The JWH 203 3-chlorophenyl isomer () binds to cannabinoid receptors, suggesting that the target compound’s 3-chlorophenyl group could facilitate similar interactions if paired with a complementary heterocycle . Compound 5i () demonstrates antibacterial/antifungal activity, likely due to its triazole-thio-quinazoline-piperidine substituent, highlighting the importance of complex heterocycles in antimicrobial design .
Physicochemical Properties :
- The target’s lower molar mass (254.73 vs. 519.96 for Compound 5i) suggests better solubility and bioavailability. Melting points (e.g., 99–100°C for Compound 5i) correlate with crystallinity and formulation stability .
Biological Activity
2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, also known by its chemical identifier CAS 1354962-82-5, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group and a methylpiperazine moiety, which are significant for its pharmacological properties.
The synthesis of this compound typically involves the reaction between 3-chlorobenzoyl chloride and 2-methylpiperazine in the presence of a base such as triethylamine. The reaction is generally conducted in dichloromethane under controlled temperature conditions, allowing for efficient production of the compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorophenyl group enhances its binding affinity, while the piperazine structure contributes to its pharmacokinetic properties. This compound may function as an agonist or antagonist, modulating biological pathways relevant to therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-Chlorophenyl)-1-(2-ethylpiperazin-1-yl)ethan-1-one | Structure | Potential AChE inhibition |
| 2-(3-Chlorophenyl)-1-(2-methylpyrrolidin-1-yl)ethan-1-one | Structure | Neuroprotective effects |
| 2-(3-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethan-1-one | Structure | Antimicrobial activity |
This table highlights how structural variations influence biological activity, indicating that modifications can enhance or diminish specific pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the efficacy of related compounds in various assays:
- In Vitro AChE Inhibition : Compounds structurally similar to this compound have demonstrated significant AChE inhibition with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement therapies .
- Neurotoxicity and Hepatotoxicity Assays : Evaluations have shown that certain derivatives exhibit low toxicity profiles while retaining their biological efficacy, making them suitable candidates for drug development .
- Metal Chelation Assays : Some derivatives have displayed metal-chelating properties that could be beneficial in treating metal-induced neurotoxicity, further emphasizing their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer: A common approach involves coupling 3-chlorophenylacetyl chloride with 2-methylpiperazine under basic conditions (e.g., K₂CO₃ in dichloromethane). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acyl chloride to piperazine) and temperature (0–5°C to minimize side reactions like N-alkylation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) typically achieves >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer:
- NMR:
- ¹H NMR: Look for the singlet of the carbonyl-adjacent methyl group (δ ~2.1 ppm) and the piperazine ring protons (δ ~2.5–3.5 ppm).
- ¹³C NMR: The ketone carbon appears at δ ~208 ppm, while the chlorophenyl carbons resonate between δ 125–140 ppm .
- FT-IR: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer: Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure:
- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
- Dermal contact: Wash with soap/water for 15 minutes; seek medical evaluation for erythema or blistering .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?
- Methodological Answer: Discrepancies between X-ray crystallography (e.g., bond angles in the piperazine ring) and DFT-optimized structures often arise from crystal packing effects. To reconcile:
Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
Compare torsional angles (e.g., N-C-C=O dihedral) from both methods; deviations >5° suggest environmental effects .
Q. What strategies optimize the regioselectivity of piperazine substitution in derivatives of this compound?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric control: Use bulky substituents on the piperazine nitrogen to direct reactions to the less hindered site.
- Electronic control: Activate specific positions via electron-withdrawing groups (e.g., NO₂) or Lewis acid catalysts (e.g., ZnCl₂) .
Example: Methylation of the piperazine nitrogen proceeds preferentially at the less hindered site with NaH/CH₃I in THF (yield: 78%) .
Q. How does molecular modeling predict the compound’s interaction with biological targets, and how can these predictions be validated experimentally?
- Methodological Answer:
- Docking studies: Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₁A). Focus on hydrogen bonds between the ketone and receptor residues (e.g., Asp116) .
- Validation: Compare predicted binding affinities with radioligand displacement assays (IC₅₀ values). A correlation coefficient (R²) >0.7 confirms model reliability .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
